7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
This compound belongs to the class of organic compounds known as thiadiazolopyrimidines . It is a derivative of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. A general and convenient route for the synthesis of 5- (aryl)- [1,3,4]thiadiazol-2-ylamines and 2,5,7-triaryl-5 H - [1,3,4]thiadiazolo [3,2- a ]pyrimidin-6 [7 H ]-one is reported . Another study reported the reactions of 2-chloromethyl-7-methyl-5 H -1,3,4-thiadiazolo [3,2- a ]pyrimidin-5-one with tert -butyl hypochlorite and molecular bromine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR, 13C and 1H NMR . The InChI code for this compound is 1S/C7H6ClN3OS2/c1-13-7-10-11-5 (12)2-4 (3-8)9-6 (11)14-7/h2H,3H2,1H3 .Chemical Reactions Analysis
The reactions of 2-chloromethyl-7-methyl-5 H -1,3,4-thiadiazolo [3,2- a ]pyrimidin-5-one with tert -butyl hypochlorite and molecular bromine have been investigated . The replacement of the chlorine atom in the chloromethyl group through the action of piperidine and morpholine was also studied .Physical and Chemical Properties Analysis
This compound has a molecular weight of 247.73 . It is a solid at room temperature .Scientific Research Applications
Chemical Transformation and Synthesis
7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been utilized in various chemical transformations. For instance, Okabe, Taniguchi, and Maekawa (1974) investigated the ring-opening and rearrangement reaction of similar thiadiazolopyrimidin derivatives, providing insights into potential pathways for chemical synthesis involving these compounds (Okabe, Taniguchi, & Maekawa, 1974). Furthermore, Shukurov et al. (1994) explored the reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with various chemicals, indicating its reactivity and potential in organic synthesis (Shukurov et al., 1994).
Microwave-Assisted Synthesis
Djekou et al. (2006) demonstrated the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, highlighting the compound's role in facilitating rapid and efficient chemical synthesis (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
Anticancer Activity
A study by Gaonkar et al. (2018) synthesized derivatives of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and evaluated their anticancer activity against certain human cancer cell lines. This suggests a potential application in developing anticancer therapeutics (Gaonkar et al., 2018).
Advanced Material Applications
A recent study by Olar et al. (2020) involved incorporating derivatives of thiadiazolopyrimidin into Fe3O4@C18 core-shell nanocoatings, suggesting their potential use in creating bioactive coatings for medical devices (Olar et al., 2020).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions with various reagents . For instance, it can react with tert-butyl hypochlorite and molecular bromine, and the chlorine atom in the chloromethyl group can be replaced through the action of piperidine and morpholine .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. It’s synthesized through a combination of [3 + 3] cycloaddition, reduction, and deamination reactions
Properties
IUPAC Name |
7-(chloromethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-4-10-11-6(12)2-5(3-8)9-7(11)13-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAWQBMXFFSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854035-94-2 |
Source
|
Record name | 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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